3-Methoxy-7-(methylethyl)chroman-4-one
Description
3-Methoxy-7-(methylethyl)chroman-4-one is a chroman-4-one derivative characterized by a methoxy group at the C-3 position and a methylethyl (isopropyl) substituent at C-5. Chroman-4-one, a bicyclic scaffold comprising a benzene ring fused to a dihydropyran moiety, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities . The absence of a C2–C3 double bond distinguishes chroman-4-one from chromone, leading to distinct biological and physicochemical properties .
Key structural features of this compound include:
- Methoxy group at C-3: Enhances electron density and influences binding interactions with biological targets.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-methoxy-7-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
NZLATKZSBKADOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methylethyl)chroman-4-one typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(methylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinones, chromanols, and various substituted chromanone derivatives .
Scientific Research Applications
3-Methoxy-7-(methylethyl)chroman-4-one has several scientific research applications:
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chroman-4-one Derivatives
Substitution Patterns and Physicochemical Properties
Chroman-4-one derivatives exhibit varied bioactivities depending on substituent positions and types. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., fluoro at C-6 in compound 3e) enhance enzymatic inhibition potency .
- Benzylidene substituents at C-3 (e.g., 3a–3j) improve anticancer and antifungal activities but may reduce solubility .
- Hydroxy and methoxy groups at C-7 (e.g., 7-hydroxy derivatives) correlate with antioxidant and anti-inflammatory effects .
Anticancer Activity
- 3-Benzylidene analogs : Exhibit IC₅₀ values <10 μM in lung (A549) and breast (MCF-7) cancer cells .
- Fluorinated derivatives : Compound 3e inhibits aromatase (IC₅₀ = 0.8 μM), a key enzyme in estrogen-dependent breast cancer .
Anti-Inflammatory and Antioxidant Effects
Pharmacokinetic and Computational Insights
- Lipophilicity : The isopropyl group in this compound likely enhances blood-brain barrier penetration compared to polar derivatives like 7-hydroxy analogs .
- Molecular Docking : Chroman-4-one derivatives with C-3 substituents (e.g., benzylidene, pyridinyl) show strong binding to Akt and SIRT2 enzymes, critical for anticancer effects .
Q & A
Q. Methodological Considerations :
Q. Table 1: Synthetic Routes for Chroman-4-one Derivatives
How is the structural characterization of chroman-4-one derivatives like this compound performed?
Basic Research Question
Structural elucidation relies on:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, monohydrate forms of similar compounds (e.g., 3-(4-hydroxyphenyl)-7-methoxy-chroman-4-one) have been crystallographically characterized .
- NMR spectroscopy : H and C NMR distinguish methoxy, isopropyl, and aromatic protons. Coupling constants in H NMR help identify diastereotopic protons in the dihydropyran ring .
Advanced Tip : Use dynamic NMR to study conformational flexibility in the dihydropyran ring .
What strategies resolve contradictions in biological activity data among structurally similar chroman-4-one derivatives?
Advanced Research Question
Contradictions often arise due to:
- Substituent variations : Minor changes (e.g., hydroxyl vs. methoxy groups) significantly alter bioactivity. For example, (E)-3-(4-methoxybenzylidene) derivatives show higher cytotoxicity than trimethoxy analogs due to steric and electronic effects .
- Assay conditions : Antioxidant activity measured via DPPH assays may vary with solvent polarity .
Q. Methodological Recommendations :
Q. Table 2: Bioactivity Variations in Chroman-4-one Derivatives
How to design experiments to study the antioxidant mechanisms of this compound?
Advanced Research Question
Focus on mechanistic pathways:
- Free radical scavenging : Use DPPH, ABTS, or ORAC assays to quantify radical neutralization. For example, 5-hydroxy-7-methoxy derivatives act as hydrogen donors to stabilize radicals .
- NF-κB/MAPK pathway modulation : Perform Western blotting or ELISA to assess inhibition of inflammatory cytokines (e.g., TNF-α) in cell lines .
Q. Experimental Design :
- Dose-response curves : Test concentrations from 1–100 μM.
- Control compounds : Include ascorbic acid or quercetin as positive controls .
What computational methods predict the structure-activity relationships (SAR) of chroman-4-one derivatives?
Advanced Research Question
- Molecular docking : Study interactions with target proteins (e.g., tubulin or aromatase). For instance, (E)-3-(4-methoxybenzylidene) derivatives form hydrogen bonds with Thr179 and Tyr224 residues in tubulin .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. Software Tools :
- AutoDock Vina or Schrödinger Suite for docking.
- Gaussian for DFT calculations to map electron density in substituents .
How can crystallographic data resolve ambiguities in the stereochemistry of chroman-4-one derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
